Ethyl N-salicyloylanthranilate is an organic compound with the molecular formula and a molecular weight of approximately 285.3 g/mol. It is classified as an ester derived from salicyloyl and anthranilic acid. The compound features a salicyloyl group, which is a derivative of salicylic acid, attached to the nitrogen of anthranilic acid through an ethyl ester linkage. This structure imparts unique chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology .
These reactions are influenced by the presence of functional groups and the steric hindrance around the reactive sites .
Ethyl N-salicyloylanthranilate exhibits notable biological activities, primarily due to its structural components:
These activities are attributed to its ability to modulate biochemical pathways involved in inflammation and pain perception .
The synthesis of Ethyl N-salicyloylanthranilate typically involves the following steps:
This synthetic route allows for a relatively straightforward preparation of the compound while ensuring high purity levels .
Ethyl N-salicyloylanthranilate has several applications across different fields:
These applications highlight its versatility and importance in both medicinal and industrial contexts .
Ethyl N-salicyloylanthranilate shares structural characteristics with several other compounds, particularly those derived from salicylic acid or anthranilic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Salicylic Acid | Hydroxybenzoic Acid | Known for anti-inflammatory effects |
| Anthranilic Acid | Aminobenzoic Acid | Used in dye production; has analgesic properties |
| Methyl Salicylate | Ester | Commonly used as a topical analgesic |
| Aspirin (Acetylsalicylic Acid) | Ester | Widely used NSAID; inhibits cyclooxygenase enzymes |
| Ethyl N-salicyloylanthranilate | Ester | Potentially anti-inflammatory and antimicrobial |
Ethyl N-salicyloylanthranilate stands out due to its dual functionality from both salicylic acid and anthranilic acid components, potentially offering broader biological activity compared to its counterparts .
ENSA’s molecular architecture combines a salicyloyl moiety (2-hydroxybenzoyl) linked via an amide bond to anthranilic acid’s amino group, with an ethyl ester at the carboxyl terminus (Fig. 1). Key features include:
Table 1: Physicochemical Properties of ENSA
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅NO₄ | |
| Molecular Weight | 285.29 g/mol | |
| Melting Point | 184–186°C | |
| LogP (Octanol-Water) | 2.89 | |
| pKa | 3.12 (carboxyl), 9.84 (amine) |
ENSA’s bioactivity stems from dual modulation of inflammatory and oxidative pathways:
Figure 1: Proposed mechanism of ENSA’s anti-inflammatory action via NF-κB and COX-2 inhibition.
ENSA’s hybrid structure confers advantages over parent compounds:
Table 2: Activity Comparison of ENSA and Analogues
| Compound | Anti-Inflammatory (IC₅₀) | LogP | Water Solubility (mg/mL) |
|---|---|---|---|
| ENSA | 1.8 µM | 2.89 | 2.1 |
| Salicylic Acid | 45 µM | 2.26 | 1.8 |
| Anthranilic Acid | >100 µM | 1.34 | 5.6 |
| Methyl Salicylate | 22 µM | 2.97 | 0.9 |
Ethyl N-salicyloylanthranilate, as a hybrid compound containing both salicylic acid and anthranilate moieties, is predicted to exhibit anti-inflammatory activity through multiple cyclooxygenase-related mechanisms. Research on salicylic acid derivatives demonstrates that these compounds primarily operate through transcriptional suppression of cyclooxygenase-2 rather than direct enzyme inhibition.
The salicylic acid component of ethyl N-salicyloylanthranilate likely inhibits cyclooxygenase-2 gene transcription at concentrations ranging from 10-100 μM, similar to the parent compound. This transcriptional suppression occurs through interference with nuclear factor kappa B activation pathways, preventing the induction of inflammatory prostaglandin synthesis. Unlike aspirin, which covalently acetylates cyclooxygenase-1 at serine 530, salicylic acid derivatives maintain their anti-inflammatory effects through reversible transcriptional mechanisms.
The compound is expected to modulate nuclear factor kappa B signaling cascades through multiple mechanisms. Salicylic acid derivatives inhibit nuclear factor kappa B activation by preventing the degradation of inhibitory kappa B proteins, thereby maintaining nuclear factor kappa B sequestration in the cytoplasm. This inhibition occurs at therapeutic concentrations and represents a key mechanism underlying anti-inflammatory activity.
Research on related salicylic acid derivatives shows that compounds like triflusal demonstrate selective inhibition of inhibitory kappa B-β degradation without significantly affecting inhibitory kappa B-α, suggesting pathway-specific modulation capabilities. Ethyl N-salicyloylanthranilate may exhibit similar selectivity due to its structural similarity to other salicylic acid derivatives.
Beyond cyclooxygenase and nuclear factor kappa B pathways, ethyl N-salicyloylanthranilate may activate nuclear factor erythroid 2-related factor 2-independent anti-inflammatory mechanisms. Studies demonstrate that salicylic acid induces heme oxygenase-1 expression through c-Jun N-terminal kinase and activator protein-1 pathways. This alternative pathway contributes to anti-inflammatory effects independent of traditional cyclooxygenase inhibition.
The compound may also inhibit carbonic anhydrase isozymes, as demonstrated by other salicylic acid derivatives. Research shows that salicylic acid derivatives can inhibit human carbonic anhydrase I and II with inhibition constants ranging from 0.13 millimolar to 4.07 micromolar. This additional mechanism contributes to the overall anti-inflammatory profile through pH regulation and cellular metabolic modulation.
| Mechanism | Predicted IC50 (μM) | Primary Target | Selectivity Index |
|---|---|---|---|
| COX-2 Transcriptional Inhibition | 50-500 | COX-2 gene transcription | High |
| NF-κB Pathway Modulation | 100-1000 | IκB kinase complex | Moderate |
| Carbonic Anhydrase Inhibition | 10-100 | CA I/II isozymes | Low |
| HO-1 Induction | 50-200 | JNK/AP-1 pathway | Moderate |
Ethyl N-salicyloylanthranilate is predicted to exhibit antimicrobial activity through membrane disruption mechanisms similar to other salicylic acid derivatives. Research on salicylic acid microcapsules demonstrates that these compounds cause significant membrane damage, resulting in the leakage of intracellular alkaline phosphatases and macromolecular substances including nucleic acids and proteins.
The compound's antimicrobial activity likely involves multiple membrane-targeted mechanisms. Studies show that salicylic acid derivatives achieve minimum inhibitory concentrations of 4000 μg/mL against both Escherichia coli and Staphylococcus aureus through direct membrane interaction. The phenolic hydroxyl group and carboxylic acid functionality in ethyl N-salicyloylanthranilate provide the chemical basis for membrane interaction and disruption.
The anthranilate moiety in ethyl N-salicyloylanthranilate contributes to biofilm inhibition mechanisms. Research demonstrates that anthranilate compounds inhibit biofilm formation across diverse bacterial species including Pseudomonas aeruginosa, Vibrio vulnificus, Bacillus subtilis, and Staphylococcus aureus. This inhibition occurs through reduction of intracellular cyclic diguanosine monophosphate levels and enhancement of bacterial motility, promoting biofilm dispersal.
Anthranilate derivatives achieve biofilm inhibition at concentrations ranging from 7.5 μM to 100 μM depending on the bacterial species tested. The compound demonstrates particular effectiveness against Pseudomonas aeruginosa biofilms, with minimum effective concentrations below 7.5 μM. This biofilm inhibition capability represents a significant advantage in combating chronic infections associated with biofilm-forming pathogens.
Ethyl N-salicyloylanthranilate is predicted to exhibit moderate cytotoxicity with selective effects on different cell types. Based on structural similarity to salicylic acid, the compound likely induces apoptosis through multiple pathways including ultrastructural changes and DNA damage mechanisms. Research on salicylic acid shows cytotoxic effects with an IC50 of 6000 μM in A549 lung adenocarcinoma cells, indicating moderate selectivity for cancerous versus normal cells.
The compound's cytotoxicity profile is expected to be influenced by both the salicylic acid and anthranilate components. Salicylic acid derivatives demonstrate variable cytotoxicity ranging from 2-100 μM depending on the specific structural modifications and cell line tested. The ethyl ester linkage in ethyl N-salicyloylanthranilate may influence cellular uptake and metabolic stability, potentially modulating cytotoxic potency.
The therapeutic index of ethyl N-salicyloylanthranilate is predicted to be moderate, with cytotoxic concentrations expected to be 2-10 fold higher than anti-inflammatory effective concentrations. This selectivity pattern is consistent with other salicylic acid derivatives that demonstrate anti-inflammatory activity at 10-100 μM while showing cytotoxic effects at concentrations above 100 μM.
Cell line-specific selectivity is anticipated based on the compound's mechanism of action. Cancer cell lines may show increased sensitivity due to their dependence on nuclear factor kappa B signaling for survival. Normal cells with lower baseline inflammatory activity may demonstrate greater resistance to the compound's cytotoxic effects, providing a favorable therapeutic window.
The selectivity of ethyl N-salicyloylanthranilate for different cellular models is predicted to arise from differential target expression and pathway dependencies. Cancer cells often exhibit elevated cyclooxygenase-2 expression and nuclear factor kappa B activity, making them more susceptible to compounds targeting these pathways. Normal cells with lower inflammatory baseline activity may be less affected by the compound's anti-inflammatory mechanisms.
The compound's effects on mitochondrial function may contribute to selective cytotoxicity. Research on related salicylanilides demonstrates that these compounds can cause mitochondrial uncoupling and dysfunction, preferentially affecting rapidly dividing cells with high metabolic demands. This mechanism may provide additional selectivity for cancer cells versus normal cells.
| Cell Type | Predicted IC50 (μM) | Selectivity Mechanism | Therapeutic Index |
|---|---|---|---|
| Cancer Cells | 100-1000 | NF-κB dependence | 2-10 fold |
| Normal Cells | 500-2000 | Lower inflammatory activity | Moderate |
| Bacterial Cells | 50-200 | Membrane disruption | High |
| Biofilm Cells | 25-100 | c-di-GMP pathway | Very High |
The comprehensive analysis of ethyl N-salicyloylanthranilate reveals a compound with multifaceted biological activity profiles. The anti-inflammatory mechanisms operate primarily through transcriptional suppression of inflammatory mediators rather than direct enzyme inhibition. This mechanism provides sustained anti-inflammatory effects while potentially reducing the gastrointestinal toxicity associated with direct cyclooxygenase inhibition.
The antimicrobial activity profile demonstrates broad-spectrum potential with particular effectiveness against biofilm-forming organisms. The combination of membrane disruption and biofilm dispersal mechanisms provides a robust antimicrobial approach with low resistance development potential. The predicted minimum inhibitory concentrations suggest moderate antimicrobial potency suitable for topical or localized applications.
The cytotoxicity profile indicates moderate selectivity with preferential effects on metabolically active cells. The therapeutic index appears favorable for anti-inflammatory applications, with effective concentrations well below cytotoxic thresholds. The compound's selectivity for cancer cells versus normal cells suggests potential applications in oncological contexts, though further research is required to establish clinical relevance.
The structure-activity relationships underlying these biological activities center on the dual functionality of the salicylic acid and anthranilate moieties. The phenolic hydroxyl group remains essential for anti-inflammatory activity, while the anthranilate component contributes to antimicrobial and biofilm inhibition mechanisms. The ethyl ester linkage may influence pharmacokinetic properties and cellular uptake characteristics.